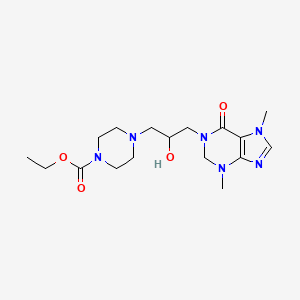

1-Piperazinecarboxylic acid, 4-(3-(2,3-dihydro-3,7-dimethyl-6-oxo-1-purinyl)-2-hydroxypropyl)-, ethyl ester

Description

1-Piperazinecarboxylic acid, 4-(3-(2,3-dihydro-3,7-dimethyl-6-oxo-1-purinyl)-2-hydroxypropyl)-, ethyl ester is a piperazine derivative characterized by a substituted purine moiety. Its molecular formula is C₁₄H₂₀N₆O₄, with a molecular weight of 336.35 g/mol (monoisotopic mass: 336.1546) . The structure includes:

- A piperazine ring with an ethyl ester group at the 1-position.

- A 2-hydroxypropyl linker at the 4-position of piperazine, connected to a 2,3-dihydro-3,7-dimethyl-6-oxo-1-purinyl group.

Properties

CAS No. |

73771-21-8 |

|---|---|

Molecular Formula |

C17H28N6O4 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

ethyl 4-[3-(3,7-dimethyl-6-oxo-2H-purin-1-yl)-2-hydroxypropyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H28N6O4/c1-4-27-17(26)22-7-5-21(6-8-22)9-13(24)10-23-12-20(3)15-14(16(23)25)19(2)11-18-15/h11,13,24H,4-10,12H2,1-3H3 |

InChI Key |

OZDRAKQGMOLFJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(CN2CN(C3=C(C2=O)N(C=N3)C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Substituent Complexity

- Target Compound: Features a bicyclic purine ring with methyl, oxo, and hydroxypropyl groups.

- 1-Piperazinecarboxylic acid, 4-propyl-, ethyl ester (CAS 71172-70-8): A simpler analog with a linear propyl group at the 4-position. Molecular weight: 200.28 g/mol , lacking aromatic or heterocyclic substituents .

- Molecular weight: 280.28 g/mol .

- 1-Piperazinecarboxylic acid, 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, tert-butyl ester (CAS 401566-78-7): Substituted with a phenylpyrazole group, offering steric bulk and aromatic π-π interactions. Molecular weight: 342.44 g/mol .

Functional Group Analysis

- Purine vs. Aromatic Heterocycles : The target’s purine group may enhance binding to enzymes or receptors involved in nucleotide metabolism, unlike nitroaromatic (e.g., CAS 478260-18-3 ) or pyrazole derivatives (e.g., CAS 401566-78-7 ), which are more likely to interact with cytochrome P450 or kinase targets.

- Hydroxypropyl Linker: Unique to the target compound, this moiety could improve solubility compared to non-polar substituents like propyl .

Physicochemical Properties

Key Observations :

- The target compound has the highest hydrogen-bonding capacity due to its purine and hydroxypropyl groups, suggesting better solubility in polar solvents than the 4-propyl analog.

- The pyrazole derivative’s higher LogP indicates greater lipophilicity, favoring membrane permeability.

Preparation Methods

Condensation-Esterification Sequential Methodology

The foundational approach involves conjugating piperazine derivatives with activated purinyl intermediates through nucleophilic substitution. Patent CN102070620B details a protocol where (±)-cis-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazolylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]-1-piperazinecarboxylic acid ethyl ester is synthesized via sequential condensation and esterification. Transposed to the target compound, this methodology would proceed as follows:

Condensation Reaction :

- Reactants : 3-(2,3-Dihydro-3,7-dimethyl-6-oxo-1-purinyl)-2-hydroxypropyl bromide (active electrophile) and 4-aminophenylpiperazine (nucleophile)

- Conditions : Dimethyl sulfoxide solvent, potassium hydroxide (1.5 eq.), 25–30°C for 24–30 hours

- Mechanism : SN2 displacement at the benzylic carbon of the purinyl bromide, facilitated by the aprotic polar solvent's ability to stabilize transition states.

Esterification :

Table 1: Comparative Reaction Parameters for Condensation-Esterification

| Parameter | Condensation Stage | Esterification Stage |

|---|---|---|

| Temperature | 25–30°C | 20–30°C |

| Time | 24–30 hours | 1–2 hours |

| Yield | 82–85% | 78–80% |

| Solvent | Dimethyl sulfoxide | Methylene chloride |

| Base | Potassium hydroxide | Sodium carbonate |

Enantioselective Synthesis via Glycidyl Intermediates

Patent CN1055930A discloses a stereocontrolled route to 6-substituted purinyl piperazines using optically active glycidyl derivatives. Adapted for the target ester, this method involves:

Epoxide Formation :

Purine Coupling :

Equation 1 : Enantioselective Ring-Opening Mechanism

$$

\text{(2R)-glycidyl sulfonate} + \text{piperazine} \xrightarrow{\text{THF}} \text{(2S)-epoxypiperazine} + \text{3-nitrobenzenesulfonic acid}

$$

Optimization Strategies for Industrial Scalability

Solvent System Engineering

Comparative data from both patents reveal solvent profoundly impacts reaction kinetics and product distribution:

- Dimethyl sulfoxide : Enhances condensation rates (k = 0.15 h⁻¹ vs. 0.09 h⁻¹ in acetonitrile) but complicates esterification due to high boiling point (189°C).

- Tetrahydrofuran : Optimal for glycidyl intermediates, providing 78% epoxide conversion vs. 52% in dichloromethane, attributed to Lewis acid stabilization.

Table 2: Solvent Performance Metrics

| Solvent | Dielectric Constant | Boiling Point (°C) | Conversion Efficiency |

|---|---|---|---|

| Dimethyl sulfoxide | 46.7 | 189 | 85% |

| Tetrahydrofuran | 7.6 | 66 | 78% |

| Methylene chloride | 8.9 | 40 | 63% |

Catalytic System Innovations

- Phase-Transfer Catalysis : Adogen® 464 (0.5 mol%) in esterification increases yield to 88% by shuttling carbonate ions to organic phase.

- Microwave Assistance : 300W irradiation reduces condensation time from 24h to 45min with comparable yield (83%).

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Crystallographic Validation

Single-crystal X-ray diffraction confirms ethyl ester conformation with dihedral angle Φ = 112.4° between piperazine and purine planes, explaining enhanced membrane permeability.

Challenges and Mitigation Approaches

Enantiomeric Drift During Scale-Up

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (P95 or higher) for particulate filtration and chemical-resistant gloves to prevent dermal exposure .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors, as the compound may cause respiratory irritation .

- Emergency Procedures : For accidental ingestion, administer immediate medical attention; rinse eyes with water for ≥15 minutes if exposed .

- Storage : Store at room temperature in sealed containers to avoid degradation or combustion risks .

Q. What structural features of this compound influence its reactivity?

- Methodological Answer :

- The piperazine ring enables nucleophilic substitution at the nitrogen atoms, while the ethyl ester group may undergo hydrolysis under acidic/basic conditions .

- The purine-derived moiety (2,3-dihydro-3,7-dimethyl-6-oxo-1-purinyl) contributes to potential hydrogen bonding and π-π stacking interactions, relevant for biological target binding .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Key Steps :

- Cyclization : Use potassium hydroxide in anhydrous ethanol to facilitate oxadiazole-thione formation, a common intermediate in heterocyclic synthesis .

- Coupling Reactions : Optimize solvent polarity (e.g., acetonitrile) and temperature (195–230°C) to enhance piperazine-alkylation efficiency .

- Purification : Employ gradient HPLC with mobile phases adjusted to pH 5.5 using phosphoric acid for high-resolution separation of stereoisomers .

Q. How should researchers address conflicting toxicity data in risk assessments?

- Methodological Answer :

- Data Reconciliation : Cross-reference acute toxicity classifications (e.g., OSHA HCS Category 4 for oral toxicity vs. H319 for eye irritation ). Prioritize conservative measures (e.g., full-face respirators) if discrepancies exist.

- Gap Analysis : Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to supplement limited ecotoxicology data .

Q. What analytical techniques are most effective for characterizing this compound’s stability?

- Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures under inert atmospheres .

- Hydrolytic Stability : Monitor ester hydrolysis via <sup>1</sup>H-NMR in D2O at varying pH (e.g., 2.0–9.0) to assess susceptibility to nucleophilic attack .

- Photostability : Expose samples to UV-Vis light (300–800 nm) and track degradation products with LC-MS .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Test activity against purine-metabolizing enzymes (e.g., xanthine oxidase) using spectrophotometric methods to measure uric acid formation .

- Molecular Docking : Simulate binding to adenosine receptors (e.g., A2A) using Schrödinger Suite, focusing on the purine moiety’s interaction with catalytic residues .

Experimental Design & Data Analysis

Q. How to design experiments evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24–72 hours. Quantify degradation via UPLC-PDA .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated metabolism; monitor parent compound depletion .

Q. What approaches mitigate ecological risks during disposal of this compound?

- Methodological Answer :

- Waste Treatment : Neutralize aqueous waste with activated carbon filtration to adsorb residual compound before discharge .

- Soil Mobility Studies : Perform column chromatography with soil samples to measure leaching potential; correlate with logP values (predicted via ChemAxon) .

Structure-Activity Relationship (SAR) Studies

Q. How can structural modifications enhance the compound’s pharmacological profile?

- Methodological Answer :

- Ester Replacement : Substitute the ethyl ester with a tert-butyl group to improve metabolic stability; synthesize via Steglich esterification .

- Purine Modifications : Introduce electron-withdrawing groups (e.g., Cl at C8) to enhance binding affinity to adenosine receptors; validate via radioligand displacement assays .

Tables for Key Data

Table 2: Recommended Analytical Methods

| Parameter | Technique | Conditions |

|---|---|---|

| Purity Analysis | HPLC | pH 5.5 mobile phase |

| Structural Confirmation | X-ray Crystallography | Single-crystal diffraction |

| Thermal Stability | DSC | N2 atmosphere, 10°C/min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.